Tellurium hexafluoride

Catalog No.
S594498
CAS No.
7783-80-4
M.F
F6Te
M. Wt
241.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurium hexafluoride

CAS Number

7783-80-4

Product Name

Tellurium hexafluoride

Molecular Formula

F6Te

Molecular Weight

241.6 g/mol

InChI

InChI=1S/F6Te/c1-7(2,3,4,5)6

InChI Key

NNCGPRGCYAWTAF-UHFFFAOYSA-N

SMILES

F[Te](F)(F)(F)(F)F

solubility

Decomposes (NIOSH, 2016)
Decomp in cold, hot water, acid, and alkali
Decomposes

Canonical SMILES

F[Te](F)(F)(F)(F)F

The exact mass of the compound Tellurium hexafluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (niosh, 2016)decomp in cold, hot water, acid, and alkalidecomposes. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tellurium hexafluoride (TeF6) is a highly volatile, reactive inorganic gas (subliming at -38.9 °C) utilized primarily as a carbon-free tellurium precursor for chemical vapor deposition (CVD) and as a specialized fluorinating agent. Unlike its lighter group 16 homologues, TeF6 exhibits a distinct reactivity profile driven by the larger atomic radius of tellurium, which reduces steric hindrance around the central atom and allows for nucleophilic attack. This combination of high room-temperature vapor pressure (>1 atm) and controlled chemical reactivity makes it a targeted procurement choice for advanced semiconductor doping, transition metal ditelluride synthesis, and the production of complex fluorotellurate salts where traditional solid precursors or inert gases are ineffective [1].

Generic substitution in gas-phase tellurium delivery or fluorination workflows typically fails due to extreme divergences in either chemical reactivity or thermal stability. Substituting TeF6 with the widely available sulfur hexafluoride (SF6) is unviable in precursor applications, as SF6 is kinetically inert and completely resists nucleophilic attack or hydrolysis due to tight steric shielding. Conversely, attempting to use tellurium tetrafluoride (TeF4) as an alternative tellurium source introduces severe processability issues; TeF4 is a solid that requires heating for vapor delivery and disproportionates at 195 °C into elemental tellurium and TeF6, leading to inconsistent precursor flux and reactor line clogging. Therefore, TeF6 is required when a stable, high-vapor-pressure, yet chemically reactive tellurium source is mandated [1].

Hydrolytic Reactivity and Precursor Activation

The larger atomic radius of tellurium in TeF6 permits nucleophilic attack, resulting in a controlled hydrolysis reaction that yields telluric acid (Te(OH)6) and hydrogen fluoride. In stark contrast, the industry-standard sulfur hexafluoride (SF6) is sterically hindered and remains completely unreactive toward water, even under high-pressure steam conditions. This fundamental kinetic difference allows TeF6 to be utilized as a reactive precursor where M-F bond cleavage is essential, a chemical pathway entirely inaccessible to SF6 [1].

Evidence DimensionHydrolytic reactivity profile
Target Compound DataTeF6 undergoes complete hydrolysis to Te(OH)6 and 6HF
Comparator Or BaselineSF6 exhibits 0% hydrolysis (kinetically inert even in high-pressure steam)
Quantified DifferenceAbsolute activation divergence (reactive vs. completely inert)
ConditionsAqueous environment / nucleophilic attack conditions

Ensures that the precursor can be chemically activated or decomposed in deposition and synthesis workflows where SF6 would remain inert.

Vapor Delivery Stability vs. Solid Tellurium Fluorides

For gas-phase deposition processes, precursor volatility and thermal stability are critical. TeF6 is a gas at room temperature, subliming at -38.9 °C, which provides a consistent vapor pressure exceeding 1 atm without the need for heated delivery lines. In comparison, tellurium tetrafluoride (TeF4) is a solid with a melting point of 129 °C that suffers from thermal instability, disproportionating into elemental tellurium and TeF6 at 195 °C. This disproportionation causes erratic vapor flux and equipment fouling, making TeF6 a highly reproducible choice for gas-phase tellurium delivery [1].

Evidence DimensionPhase state and thermal stability for vapor delivery
Target Compound DataTeF6 is a stable gas providing >1 atm vapor pressure at 20 °C without decomposition
Comparator Or BaselineTeF4 is a solid that disproportionates at 195 °C (yielding Te + TeF6)
Quantified Difference>200 °C difference in stable vapor delivery window; elimination of solid-state disproportionation
ConditionsStandard CVD precursor delivery systems (20 °C to 200 °C)

Eliminates the risk of precursor disproportionation and line-clogging, ensuring a stable and highly reproducible precursor flux for semiconductor manufacturing.

Halide Coordination Expansion Capacity

Unlike lighter group 16 hexafluorides, TeF6 acts as a Lewis acid and can expand its coordination sphere due to the larger size of the tellurium atom. When reacted with fluoride donors such as tetramethylammonium fluoride, TeF6 quantitatively forms heptafluorotellurate[TeF7]- and octafluorotellurate [TeF8]2- anions. Both sulfur hexafluoride (SF6) and selenium hexafluoride (SeF6) are strictly limited to a maximum coordination number of six and cannot form these higher-order complexes. This structural flexibility is essential for synthesizing advanced fluorinated electrolytes and complex salts[1].

Evidence DimensionMaximum fluoride coordination number
Target Compound DataTeF6 expands to coordination numbers 7 ([TeF7]-) and 8 ([TeF8]2-)
Comparator Or BaselineSF6 and SeF6 are strictly limited to a coordination number of 6
Quantified Difference+1 to +2 increase in coordination capacity
ConditionsReaction with strong fluoride donors (e.g., Me4NF) in non-aqueous media

Unlocks the synthesis of novel, highly fluorinated complex anions that are structurally impossible to achieve with sulfur or selenium analogs.

Carbon-Free Chemical Vapor Deposition (CVD) of Transition Metal Ditellurides

TeF6 is utilized as a volatile, carbon-free tellurium source for the gas-phase deposition of 2D materials like WTe2 and MoTe2. Its high room-temperature vapor pressure and lack of solid-state disproportionation (unlike TeF4) ensure a consistent, high-purity precursor flux, which is critical for achieving uniform monolayer or few-layer films in advanced semiconductor fabrication[1].

Synthesis of Advanced Fluorotellurate Salts

Leveraging its ability to expand its coordination sphere beyond six, TeF6 is the required starting material for producing [TeF7]- and [TeF8]2- based complex salts. These materials are investigated for specialized applications in inorganic chemistry and highly fluorinated electrolyte formulations, where the strict octahedral limitation of SF6 renders it useless [2].

Gas-Phase Fluorination and Doping

Due to its controlled reactivity—being more reactive than the inert SF6 but less aggressively destructive than elemental fluorine—TeF6 serves as a specialized fluorinating and tellurium-doping agent. Its predictable hydrolysis and M-F bond cleavage allow for precise incorporation of tellurium into target matrices without the extreme handling hazards of elemental halogen gases [1].

Physical Description

Tellurium hexafluoride is a colorless gas with a repulsive odor. It is very toxic by inhalation and skin absorption. When heated to high temperatures, it may emit toxic fluoride and tellurium fumes. It is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket. It reacts with water to yield toxic vapors.
A colorless gas with a repulsive odor.
Colorless gas with a repulsive odor.

Color/Form

Colorless gas

Boiling Point

95.9 °F at 760 mm Hg (EPA, 1998)
95.9°F at 760 mmHg
Sublimes

Vapor Density

2.499 at 14 °F (EPA, 1998) (Relative to Air)
8.3 (Air= 1 at boiling point of tellurium hexafluoride)
2.499 @ 14°F

Density

2.499 @ -10 °C /Liquid/
8.34(relative gas density)

Odor

Repulsive odo

Melting Point

-35.7 °F (EPA, 1998)
-35.7°F
-36°F (Sublimes)

UNII

JWI7143IXR

Vapor Pressure

Greater than 760 mm Hg (EPA, 1998)
>1 atm
>760 mmHg

Other CAS

7783-80-4

Wikipedia

Tellurium hexafluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Methods of Manufacturing

By direct fluorination of tellurium metal.

General Manufacturing Information

Tellurium fluoride (TeF6), (OC-6-11)-: ACTIVE

Stability Shelf Life

DECOMPOSES IN HOT & COLD WATER, ACID & ALKALI

Dates

Last modified: 08-15-2023

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